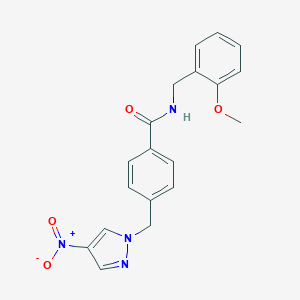![molecular formula C14H14ClN3O B213744 3-(4-chlorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acrylamide](/img/structure/B213744.png)
3-(4-chlorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "CMPA" and has been studied extensively for its biochemical and physiological effects.
作用机制
CMPA works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. This compound has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
CMPA has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. This compound has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using CMPA in lab experiments is its high potency and selectivity. This compound has been shown to be highly effective at inhibiting the activity of certain enzymes and has a low toxicity profile. However, one limitation of using CMPA in lab experiments is its relatively high cost, which may limit its widespread use.
未来方向
There are several future directions for research on CMPA, including its potential applications in drug discovery and cancer research. This compound may also have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to explore the full range of biochemical and physiological effects of CMPA and its potential limitations.
合成方法
CMPA can be synthesized using various methods, but the most common method involves the reaction between 4-chlorobenzaldehyde and N-(1-methyl-1H-pyrazol-4-yl)methylamine in the presence of acetic acid and acetic anhydride. The resulting product is then treated with acryloyl chloride to yield CMPA.
科学研究应用
CMPA has been extensively studied for its potential applications in various fields, including drug discovery, cancer research, and neuropharmacology. This compound has shown promising results in inhibiting the growth of cancer cells and has been shown to have neuroprotective effects in animal models.
属性
产品名称 |
3-(4-chlorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acrylamide |
|---|---|
分子式 |
C14H14ClN3O |
分子量 |
275.73 g/mol |
IUPAC 名称 |
(E)-3-(4-chlorophenyl)-N-[(1-methylpyrazol-4-yl)methyl]prop-2-enamide |
InChI |
InChI=1S/C14H14ClN3O/c1-18-10-12(9-17-18)8-16-14(19)7-4-11-2-5-13(15)6-3-11/h2-7,9-10H,8H2,1H3,(H,16,19)/b7-4+ |
InChI 键 |
GRSWHYLIJHTNJZ-QPJJXVBHSA-N |
手性 SMILES |
CN1C=C(C=N1)CNC(=O)/C=C/C2=CC=C(C=C2)Cl |
SMILES |
CN1C=C(C=N1)CNC(=O)C=CC2=CC=C(C=C2)Cl |
规范 SMILES |
CN1C=C(C=N1)CNC(=O)C=CC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-bromo-1,3-dimethyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-5-carboxamide](/img/structure/B213671.png)

![N-(4-fluorophenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213673.png)

![N-(5-bromopyridin-2-yl)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B213676.png)



![{5-[(3-chlorophenoxy)methyl]furan-2-yl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B213683.png)
